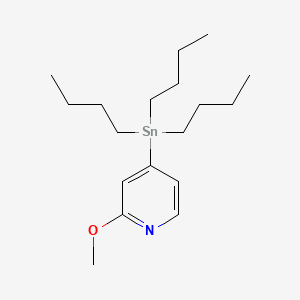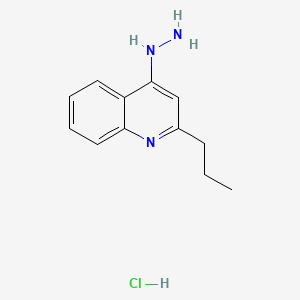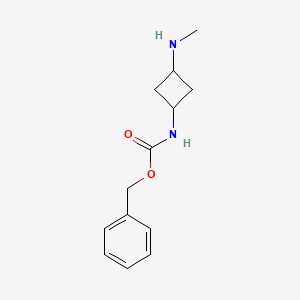
2-Methoxy-4-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-4-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C18H33NOSn . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is solid in form .
Molecular Structure Analysis
The molecular weight of “this compound” is 398.17 . The SMILES string representation of the molecule isCCCC [Sn] (CCCC) (CCCC)c1ccnc (OC)c1 . Physical And Chemical Properties Analysis
“this compound” is a solid . The flash point is not applicable .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
2-Methoxy-4-(tributylstannyl)pyridine serves as a crucial intermediate in various organic syntheses and chemical transformations. For instance, it has been utilized in the facile synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates, demonstrating its role in the formation of homoallylic amines under specific conditions (Shimizu et al., 2010). Additionally, this compound is instrumental in the modular approach to synthesize oligo(2-thienyl)-substituted pyridine derivatives, highlighting its versatility in organic chemistry (Bera et al., 2011).
Photophysical Studies
A detailed investigation into the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds revealed their high fluorescence quantum yields in both solution and the solid state. This study underscores the potential of this compound derivatives in the development of new fluorophores for various applications, including optical and electronic materials (Hagimori et al., 2019).
Antimicrobial and Antifungal Activity
Research on the condensation reaction between 2-acetylpyridine and 2-formylpyridine has led to the synthesis of compounds with moderate antifungal activity. This finding indicates the potential of this compound and its derivatives in the development of new antimicrobial agents (Rusnac et al., 2020).
DNA Interactions
The antimicrobial activities of pyridine-2-carboxylic acid and its derivatives, including those related to this compound, have been explored alongside their DNA interactions. This research provides insights into the biological activities of these compounds and their potential therapeutic applications (Tamer et al., 2018).
Corrosion Inhibition
Studies on pyridine derivatives have also demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests that this compound and its analogs could be valuable in the development of new materials for protecting industrial infrastructure (Ansari et al., 2015).
Safety and Hazards
The compound has several hazard statements: H301 - H312 - H315 - H319 - H360FD - H372 - H410 . It is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . The precautionary statements are P202 - P273 - P280 - P301 + P310 - P302 + P352 + P312 - P305 + P351 + P338 .
Mecanismo De Acción
Target of Action
The primary targets of 2-Methoxy-4-(tributylstannyl)pyridine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The mode of action of this compound is not well-documented in the literature. As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s challenging to predict the specific pathways this compound might affect .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
Propiedades
IUPAC Name |
tributyl-(2-methoxypyridin-4-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQMWVWLUINRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656779 |
Source


|
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204580-72-2 |
Source


|
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)


![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)

![Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599012.png)
![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B599013.png)
![tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599014.png)
